molecular formula C10H8N4OS3 B2944828 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001829-87-3

1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2944828
CAS RN: 1001829-87-3
M. Wt: 296.38
InChI Key: AEHXQINMTXHZBZ-UHFFFAOYSA-N
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Description

1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, also known as PTU, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Anti-Cancer Activity

  • Novel Synthesis and Anti-CML Activity : Research conducted by Weiwei Li et al. (2019) on related 1,3,4-thiadiazol-2-yl urea derivatives highlighted their potential in treating chronic myeloid leukemia (CML). These compounds demonstrated potent activity against the human CML cell line K562, with one compound, in particular, showing minimal cellular toxicity and significant induced-apoptosis effect. The study suggests that these derivatives, including structures akin to 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, could serve as lead molecules for further development in cancer treatment, specifically targeting the PI3K/AKT signaling pathway (Weiwei Li et al., 2019).

Microwave-assisted Synthesis

  • Microwave Irradiation Method for Synthesis : Kejian Li and Wenbin Chen (2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This approach offers a convenient way to synthesize such compounds, including those similar to the chemical , highlighting the versatility and efficiency of microwave-assisted synthesis in producing thiadiazole derivatives (Kejian Li & Wenbin Chen, 2008).

Agricultural Applications

  • Cytokinin-like Activity for Plant Growth : A. Ricci and C. Bertoletti (2009) discussed urea derivatives, including thiadiazolyl ureas, for their cytokinin-like activity, often surpassing that of adenine compounds in plant morphogenesis. These synthetic compounds, resembling the structure of 1-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, have shown to be effective in enhancing adventitious root formation and cell division, suggesting their potential use in agriculture and in vitro plant studies (A. Ricci & C. Bertoletti, 2009).

Diuretic Activity

  • Potential as Diuretic Agents : Research by A. Ergena et al. (2022) on 1,3,4-thiadiazole derivatives, including structural analogs of the specified chemical, indicated their diuretic activity in animal models. This study highlights the potential of such compounds in developing new diuretic agents, contributing to medical science and pharmacology (A. Ergena et al., 2022).

properties

IUPAC Name

1-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS3/c1-2-5-17-10-14-13-9(18-10)12-8(15)11-7-4-3-6-16-7/h1,3-4,6H,5H2,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHXQINMTXHZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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